(2R,|AS)-GC376, commonly referred to as GC376, is a novel antiviral compound primarily developed for its inhibitory effects on coronaviruses. It is classified as a direct-acting antiviral agent, specifically targeting the 3C-like protease (3CLpro) which is crucial for the replication and transcription of viral proteins in host cells. Initially synthesized to combat Middle East Respiratory Syndrome Coronavirus (MERS-CoV), GC376 has demonstrated broad-spectrum antiviral activity against various coronaviruses, including those affecting both humans and animals. The compound has garnered attention for its potential therapeutic applications in treating COVID-19 due to its efficacy against SARS-CoV-2's main protease .
The synthesis of GC376 involves several key steps that focus on creating a compound that can effectively inhibit the 3CLpro enzyme. The synthesis typically begins with the preparation of the aldehyde precursor, GC373, which is then converted into the bisulfite adduct, GC376. This transformation is critical as it enhances the compound's stability and bioavailability.
GC376 has a complex molecular structure characterized by its unique functional groups that facilitate its interaction with the target protease. The chemical formula of GC376 is , with a molar mass of approximately 507.53 g/mol.
GC376 primarily functions through covalent modification of the active site cysteine residue (Cys145) of the 3CLpro enzyme. This interaction prevents the cleavage of viral polyproteins, thereby inhibiting viral replication.
The mechanism by which GC376 exerts its antiviral effects involves several steps:
Studies have shown that GC376 maintains structural integrity while exhibiting high affinity towards target proteases across various species of coronaviruses .
GC376 has significant scientific applications:
High-resolution X-ray crystallography has elucidated the precise molecular mechanism of (2R,5S)-GC376 inhibition against coronavirus main proteases (Mpro). The compound acts as a prodrug that undergoes hydrolysis to form the active aldehyde GC373, which covalently modifies the catalytic cysteine residue (Cys145) in SARS-CoV-2 Mpro through reversible hemithioacetal formation [1] [9]. Structural analyses at 1.8–2.15 Å resolution reveal that the catalytic dyad (Cys145-His41) facilitates nucleophilic attack on GC373's aldehyde carbon, forming a tetrahedral adduct stabilized within the oxyanion hole (Gly143-Ser144-Cys145) [3] [9].
The inhibitor's P1 glutamine surrogate forms hydrogen bonds with His163 and Glu166 in the S1 subsite, while the P2 leucine inserts into the hydrophobic S2 pocket (Met49, Met165). The P3 benzyl group exhibits π-stacking with His41 and occupies the S4 subsite [3] [8]. This binding mode effectively blocks the substrate-binding cleft, preventing polyprotein processing.
Table 1: Key Structural Features of GC376 Bound to SARS-CoV-2 Mpro
Structural Element | Interaction Type | Residues Involved | Bond Distance (Å) |
---|---|---|---|
Catalytic Site | Covalent (hemithioacetal) | Cys145 | 1.8 |
Oxyanion Hole | Hydrogen bonding | Gly143, Ser144 | 2.0–2.5 |
S1 Subsite | Hydrogen bonding | His163, Glu166 | 2.6–3.2 |
S2 Subsite | Hydrophobic | Met49, Met165 | 3.5–4.0 |
S4 Subsite | π-Stacking | His41 | 3.8 |
The inhibition mechanism involves significant conformational plasticity of Mpro. Quantum mechanics/molecular mechanics (QM/MM) studies reveal two distinct inhibition pathways: a water-assisted mechanism involving a catalytic water molecule and a direct nucleophilic attack pathway [2]. Residues H163 and E166 play crucial roles in stabilizing the transition state by orienting the aldehyde warhead and facilitating proton transfer from Cys145 to His41 [2].
Upon GC376 binding, the S4 subsite undergoes induced fit adjustments:
Table 2: Key Residues Governing Active Site Dynamics During GC376 Binding
Residue | Role in Inhibition | Dynamic Change Upon Binding |
---|---|---|
Cys145 | Nucleophilic attack on aldehyde | Side chain rotation: 120° |
His41 | Acid-base catalysis | Imidazole ring flip |
Glu166 | Stabilizes P1 group | Loop ordering (ΔB-factor: -25Ų) |
His163 | Orients P1 carbonyl | Hydrogen bond strengthening (30%) |
Met165 | S2 pocket formation | Side chain burial (ΔSASA: -85%) |
GC376 exhibits broad-spectrum inhibition across Coronaviridae due to high conservation of Mpro's catalytic core. Comparative crystallography of Mpro-inhibitor complexes reveals:
Notably, common Mpro mutations in SARS-CoV-2 variants (G15S, S46F, M49I) alter subsite architecture:
Table 3: Comparative Inhibition of GC376 Against Coronaviral Mpro Enzymes
Virus | Mpro Identity to SARS-CoV-2 (%) | IC50 (μM) | Key Structural Variations |
---|---|---|---|
SARS-CoV-2 | 100 | 0.19 ± 0.04 | Reference |
SARS-CoV | 96 | 0.05 ± 0.01 | Deeper S4 subsite |
MERS-CoV | 51 | 1.44 ± 0.38 | Wider S2 pocket |
Feline coronavirus (FIPV) | 95 | 0.49 ± 0.07 | Compact S1 subsite |
Human coronavirus 229E | 48 | 3.27 ± 0.42 | Absent oxyanion hole residue |
Human coronavirus NL63 | 46 | 2.72 ± 0.39 | Shallow S4 subsite |
The structural basis for GC376's broad-spectrum activity lies in its accommodation of Mpro plasticity through adaptable non-covalent interactions while maintaining covalent anchoring to the invariant catalytic cysteine. This dual mechanism provides a robust template for pan-coronaviral inhibitor development [3] [8] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7